molecular formula C13H9N3O2 B116735 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-17-9

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B116735
CAS No.: 886503-17-9
M. Wt: 239.23 g/mol
InChI Key: PCRKTPKIWRHNRX-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, recognized for its significant potential in targeted cancer therapy research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused, rigid N-heterocyclic systems, which are established as potent protein kinase inhibitors (PKIs) . Kinases are crucial enzymes regulating cellular signaling processes, and their dysregulation is a hallmark of various cancers, making them prime targets for small-molecule therapeutics . The core research value of this compound lies in its application as a key synthetic intermediate for developing novel inhibitors against critical oncology targets. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated promising inhibitory activity against a diverse range of kinases, including EGFR (relevant for non-small cell lung cancer), B-Raf and MEK (in melanoma), CK2, PDE4, and cyclin-dependent kinases like CDK1 and CDK2 . The specific substitution at the 7-position with a phenyl group and the carboxylic acid functionality at the 2-position are critical structural features that can be leveraged for further derivatization to optimize binding affinity, selectivity, and pharmacokinetic properties . Researchers utilize this compound to explore structure-activity relationships (SAR), often employing synthetic strategies such as palladium-catalyzed cross-coupling and cyclocondensation reactions to introduce diverse functional groups and create extensive compound libraries for biological screening . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-8-12-14-7-6-11(16(12)15-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRKTPKIWRHNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Intermediates

The reaction proceeds through a Michael addition between the aminopyrazole and the arylidenemalononitrile, forming an intermediate that undergoes cyclization. Autoxidation or acid-catalyzed dehydration then yields the pyrimidine ring. For example, 3-amino-1,3-benzothiazol-2-ylpyrazole reacts with benzylidenemalononitrile in ethanol under reflux with piperidine as a catalyst, yielding a nitrile-substituted pyrazolo[1,5-a]pyrimidine. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using aqueous hydrochloric acid or potassium hydroxide.

Catalytic Systems and Solvent Optimization

Piperidine in ethanol is the most widely used catalytic system, enabling cyclocondensation at reflux temperatures (60–100°C). Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate the reaction but may require higher temperatures. Yields for analogous compounds range from 65% to 85%, depending on the electron-withdrawing or donating nature of substituents.

One-Pot Multicomponent Synthesis

A streamlined one-pot method combines 3-aminopyrazole, benzaldehyde, and malononitrile in the presence of a base or organocatalyst. This approach avoids isolating intermediates and improves atom economy.

Piperidine-Catalyzed Condensation

In ethanol, equimolar amounts of 3-aminopyrazole, benzaldehyde, and malononitrile are stirred with piperidine (5 mol%) at room temperature for 4–6 hours. The reaction proceeds via Knoevenagel condensation between benzaldehyde and malononitrile, followed by cyclization with the aminopyrazole. The nitrile group at position 2 is subsequently hydrolyzed to a carboxylic acid using 6M HCl under reflux.

Solvent and Temperature Effects

  • Ethanol : Yields 70–75% after hydrolysis.

  • DMSO : Increases reaction rate but may degrade heat-sensitive intermediates.

  • Room temperature : Minimizes side reactions compared to reflux conditions.

Post-Cyclization Functionalization

The carboxylic acid group at position 2 is often introduced via hydrolysis of precursor functionalities such as nitriles or esters.

Hydrolysis of Nitrile Intermediates

Nitrile-containing pyrazolo[1,5-a]pyrimidines are treated with concentrated hydrochloric acid at 80°C for 3 hours, achieving >90% conversion to the carboxylic acid. Alternative conditions use potassium hydroxide in ethanol-water mixtures (1:1) under reflux.

Ester Hydrolysis

Ethyl or methyl esters, synthesized via cyclocondensation with maleic acid diesters, are saponified using NaOH in methanol. For example, ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate hydrolyzes to the carboxylic acid in 85% yield with 2M NaOH at 60°C.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Key Advantage
CyclocondensationPiperidineEthanolReflux70–85%High purity, scalable
One-Pot SynthesisPiperidineEthanolRoom temperature65–75%Reduced energy consumption
Nitrile HydrolysisHCl/KOHH2O/EtOH80°C>90%High functional group tolerance
Ester HydrolysisNaOHMeOH/H2O60°C80–85%Mild conditions

Emerging Catalytic Innovations

Recent patents describe copper(I) iodide complexes with nitrogen ligands (e.g., phenanthroline) as catalysts for analogous cyclocondensations, achieving 80–90% yields at 50°C. While these methods are untested for this compound, they suggest potential for optimizing reaction efficiency and reducing energy inputs.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing Michael adducts may form if stoichiometry is unbalanced. Using 1.2 equivalents of arylidenemalononitrile minimizes this.

  • Acid Sensitivity : The carboxylic acid group may decarboxylate under harsh hydrolysis conditions. Controlled pH (4–6) and lower temperatures (60°C) mitigate this .

Chemical Reactions Analysis

Types of Reactions

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences physicochemical properties and biological activity.

Compound Name 7-Substituent Molecular Weight Key Properties/Applications Reference ID
7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl 235.22 Kinase inhibition, ABCC4 inhibition
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cyclopropyl 203.20 Enhanced lipophilicity, research tool
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan-2-yl 229.19 Potential solubility improvement
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Trifluoromethyl 307.23 Metabolic stability, kinase targeting
7-(Chlorodifluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chlorodifluoromethyl 261.61 Irritant hazard, synthetic intermediate

Key Findings :

  • Trifluoromethyl groups (e.g., 7-(trifluoromethyl)) improve metabolic stability due to electron-withdrawing effects, making them valuable in drug design .
  • The phenyl group in the target compound balances electronic effects and steric bulk, contributing to its role as an ABCC4 inhibitor .

Functional Group Modifications at the 2-Position

The 2-carboxylic acid group is often modified to amides or esters to tune bioavailability and target binding.

Compound Name 2-Position Modification Biological Activity Synthesis Yield Reference ID
This compound Carboxylic acid ABCC4 inhibition (IC₅₀: ~1 µM) 95% purity
5,7-Diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Carboxamide Kinase inhibition (PI3Kδ) Unoptimized
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives Amide derivatives Anticancer activity 33–81% yield

Key Findings :

  • Carboxamide derivatives (e.g., 5,7-diphenyl-N-phenethyl) exhibit improved selectivity for kinases like PI3Kδ due to hydrogen-bonding interactions .
  • Amidation of the carboxylic acid group (as in compound 12) enhances solubility and pharmacokinetic profiles .

Structural Analogues with Core Modifications

Modifications to the pyrazolo[1,5-a]pyrimidine core alter electronic properties and ring stability.

Compound Name Core Modification Key Feature Reference ID
5-Methyl-7-pentafluoroethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pentafluoroethyl at C7 High electronegativity, fluorinated
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Triazolo[1,5-a]pyrimidine core Increased rigidity
7-Chloromethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Dihydro core with oxo group Reduced aromaticity, reactive site

Key Findings :

  • Fluorinated derivatives (e.g., pentafluoroethyl) exhibit enhanced binding to hydrophobic enzyme pockets .

Biological Activity

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system, has been linked to various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the compound's biological activity, synthesis, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : Approximately 239.23 g/mol
  • Structural Features : The compound features a phenyl substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine framework, which enhances its binding affinity to various biological targets .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study comparing its derivatives against several cancer cell lines (MCF-7, HCT-116, HepG2) revealed significant anti-proliferative effects. For instance, one derivative demonstrated an IC50 value of 8.64 µM against HCT-116 cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
5bHCT-1168.64
DoxorubicinHCT-116Reference

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Antimicrobial Activity

In antimicrobial studies, derivatives of this compound have shown antibacterial activity comparable to standard antibiotics such as amoxicillin. This suggests potential applications in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle in cancer cells, leading to reduced proliferation . Molecular docking studies have confirmed the binding affinity of this compound to CDK2, providing insights into its mechanism of action .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Various derivatives have been synthesized and screened for their biological properties.

Table 2: Synthesis Overview

StepReaction TypeYield (%)
Step 1Condensation88–96
Step 2Reflux80–87

Case Studies

  • Case Study on Antitumor Efficacy : A recent study focused on synthesizing new derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their anticancer activities against multiple cell lines. The results indicated that modifications at specific positions significantly influenced their efficacy .
  • Case Study on Enzyme Inhibition : Another investigation explored the binding interactions of these compounds with CDK2 through molecular docking simulations. The findings suggested that certain structural features enhance binding affinity and selectivity towards this target .

Q & A

Q. What are the common synthetic routes for preparing 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

A four-step protocol is widely used, starting with enamine intermediates derived from 2-acetylpyridine or acetylpyrazine. The process involves [DMF dimethylacetal]-mediated transformations, cyclization, and functionalization. Ethanol/DMF mixtures are employed for crystallization, and intermediates are validated via NMR and MS .

Q. What characterization techniques are essential for confirming the compound's structure?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., discrepancies between calculated and observed values must be analyzed) .
  • IR spectroscopy : Identifies functional groups like carboxylic acid moieties .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended during synthesis?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid skin contact; reactions with toxic byproducts require glove boxes.
  • Segregate waste and dispose via certified agencies .

Q. What solvents and conditions optimize recrystallization of intermediates?

Ethanol, DMF, or their mixtures (e.g., 1:1 ethanol/DMF under reflux) yield high-purity crystals. Slow cooling enhances crystallinity .

Advanced Research Questions

Q. How can substituent introduction at position 7 of the pyrazolo[1,5-a]pyrimidine core be optimized?

  • Reagent selection : Silylformamidines in benzene under reflux enable regioselective functionalization .
  • Catalytic methods : Pd-catalyzed CH arylation diversifies substituents (e.g., aryl halides or iodonium salts) .
  • Purification : Crystallization from hexane or column chromatography improves yield .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Re-measure under varied conditions : Adjust solvent (DMSO vs. CDCl₃) or temperature to detect tautomerism .
  • 2D NMR techniques : HSQC/HMBC correlations clarify ambiguous peaks .
  • Comparative analysis : Cross-reference with literature data for analogous compounds .

Q. What strategies enhance coupling reactions involving the carboxylic acid group?

  • Activation : Use bis(pentafluorophenyl) carbonate (BPC) to form reactive intermediates for amine coupling .
  • Solvent optimization : Pyridine or DMF at 60–80°C improves reaction efficiency .
  • Purification : Recrystallization or silica gel chromatography isolates products .

Q. How do electronic effects of substituents influence the core's reactivity?

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Increase electrophilicity at position 3, facilitating nucleophilic substitution .
  • Electron-donating groups (e.g., methoxy): Require harsher conditions (e.g., elevated temperatures) for functionalization.
  • DFT calculations : Predict regioselectivity and transition states for rational design .

Data Contradiction Analysis

Q. How to address discrepancies in elemental analysis (e.g., C/H/N percentages)?

  • Re-purify samples : Remove impurities via repeated crystallization or chromatography.
  • Validate via orthogonal methods : Compare NMR, MS, and X-ray crystallography data .

Q. Why might melting points vary between synthetic batches?

  • Polymorphism : Use solvent screening (e.g., ethanol vs. acetonitrile) to isolate stable crystal forms.
  • Hydration/solvation : Control humidity during crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.